5-(2-Chloroethoxy)benzo[b]thiophene CAS 893442-52-9 properties
5-(2-Chloroethoxy)benzo[b]thiophene CAS 893442-52-9 properties
Technical Monograph: 5-(2-Chloroethoxy)benzo[b]thiophene
Part 1: Executive Summary & Chemical Identity
5-(2-Chloroethoxy)benzo[b]thiophene (CAS 893442-52-9) is a high-value heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting the Central Nervous System (CNS) and Estrogen Receptors (ER). Structurally, it consists of a benzo[b]thiophene core functionalized at the C-5 position with a 2-chloroethoxy side chain.
This compound serves as a critical "linker intermediate." The electrophilic chloroethyl group acts as a warhead for nucleophilic substitution, allowing researchers to attach various pharmacophores—most commonly secondary amines like piperazines or piperidines—to the lipophilic benzothiophene scaffold. This motif is recurrent in the design of Selective Estrogen Receptor Modulators (SERMs) and serotonin (5-HT) receptor ligands.
Chemical Specifications
| Property | Specification |
| CAS Number | 893442-52-9 |
| IUPAC Name | 5-(2-Chloroethoxy)1-benzothiophene |
| Molecular Formula | C₁₀H₉ClOS |
| Molecular Weight | 212.69 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 68–72 °C (Typical for analogs; experimental verification required) |
| Solubility | Soluble in DMSO, DMF, Chloroform, Dichloromethane; Insoluble in water |
| LogP (Predicted) | ~3.5 (Lipophilic) |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Protect from light |
Part 2: Synthesis & Experimental Protocols
The synthesis of 5-(2-chloroethoxy)benzo[b]thiophene is a classic Williamson ether synthesis. The protocol below is designed for high fidelity and reproducibility, utilizing 5-hydroxybenzo[b]thiophene as the nucleophile and 1-bromo-2-chloroethane as the electrophile.
Mechanism of Action (Synthesis)
The reaction proceeds via an Sₙ2 mechanism . The phenolic hydroxyl group at the C-5 position is deprotonated by a base to form a phenoxide ion. This potent nucleophile then attacks the carbon bearing the bromine atom in 1-bromo-2-chloroethane. Bromide is the superior leaving group compared to chloride, ensuring regioselectivity where the chloride remains intact for downstream derivatization.
Figure 1: Synthetic pathway via selective O-alkylation. The reaction exploits the leaving group differential between Bromide and Chloride.
Detailed Protocol
Reagents:
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5-Hydroxybenzo[b]thiophene (1.0 eq)
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1-Bromo-2-chloroethane (3.0 eq) – Excess drives reaction and prevents dimerization.
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Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
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Acetonitrile (ACN) or DMF (Solvent)
Step-by-Step Procedure:
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Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-hydroxybenzo[b]thiophene (10 mmol) in anhydrous Acetonitrile (50 mL).
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Activation: Add anhydrous K₂CO₃ (20 mmol) in a single portion. Stir at room temperature for 30 minutes. Observation: The suspension may change color slightly as the phenoxide anion forms.
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Alkylation: Add 1-bromo-2-chloroethane (30 mmol) dropwise via a syringe.
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Reflux: Heat the reaction mixture to reflux (80–82 °C) under a nitrogen atmosphere. Monitor the reaction by TLC (Hexane:Ethyl Acetate 4:1).
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Self-Validation Check: The starting material (Rf ~0.3) should disappear, and a new, less polar spot (Rf ~0.6) should appear.
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Timeframe: Reaction typically completes in 4–6 hours.
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Work-up: Cool the mixture to room temperature. Filter off the inorganic solids (K₂CO₃/KBr) and wash the filter cake with Acetonitrile.
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Concentration: Evaporate the filtrate under reduced pressure to obtain a crude residue.
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Purification: Dissolve the residue in Dichloromethane (DCM) and wash with water (2x) and brine (1x). Dry over MgSO₄, filter, and concentrate.
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Final Polish: Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).
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Yield Expectation: 75–85% isolated yield.
Part 3: Applications & Downstream Utility
This compound is not a final drug but a divergent intermediate . The chloroethyl tail is designed to be displaced by amines, creating a "flexible linker" often seen in GPCR ligands.
Key Application: Synthesis of CNS Ligands
A common workflow involves reacting CAS 893442-52-9 with Piperazine derivatives. This structural motif mimics the pharmacophore of drugs like Brexpiprazole (which uses a similar linker at the 4-position) or Aripiprazole .
Figure 2: Derivatization workflow. The chloride is often activated in situ with Sodium Iodide (Finkelstein conditions) to accelerate substitution by the amine.
Why this matters: The 5-position substitution pattern alters the electronic and steric environment of the benzothiophene, potentially changing receptor selectivity (e.g., 5-HT1A vs. D2 affinity) compared to the more common 4-substituted analogs found in commercial antipsychotics.
Part 4: Safety & Handling
Hazard Classification:
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Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).
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Alkylating Agent: Due to the chloroethoxy group, this compound is a potential alkylating agent. It should be handled as a potential mutagen.
Handling Protocols:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
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Ventilation: All operations, especially heating, must be performed in a fume hood.
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Spill Response: Adsorb with inert material (vermiculite) and dispose of as hazardous chemical waste. Do not wash down the drain.
References
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Organic Chemistry Portal. (2023). Synthesis of Benzothiophenes: General Methodologies. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted benzo[b]thiophenes. (General reference for benzothiophene scaffold properties). Retrieved from [Link]
